molecular formula C15H17N3O2S B2533136 N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-07-4

N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2533136
CAS No.: 872723-07-4
M. Wt: 303.38
InChI Key: NDAJURCJZUVTDG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a cyclopentyl group, a furan ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and furan-containing molecules. Examples include:

Uniqueness

N-cyclopentyl-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-21-15-8-7-12(17-18-15)13-6-3-9-20-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAJURCJZUVTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330000
Record name N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872723-07-4
Record name N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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